![molecular formula C10H9NO2 B1676806 5-(4-methoxyphenyl)Oxazole CAS No. 1011-51-4](/img/structure/B1676806.png)
5-(4-methoxyphenyl)Oxazole
Overview
Description
5-(4-methoxyphenyl)Oxazole is a compound that includes one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . It is present in various biological activities and has received attention from researchers globally . This compound is known to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions .
Synthesis Analysis
The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . In 2014, a novel trans-5-(2-vinylstyryl)oxazole was synthesized through the van Leusen reaction .
Molecular Structure Analysis
The molecular structure of 5-(4-methoxyphenyl)Oxazole includes a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The molecular weight of this compound is 175.00 .
Chemical Reactions Analysis
Oxazole compounds, including 5-(4-methoxyphenyl)Oxazole, are known to undergo various chemical reactions. For instance, a nucleophilic attack by methanol, followed by the loss of a molecule of methyl formate and subsequent protonation, gives rise to the enamines .
Physical And Chemical Properties Analysis
5-(4-methoxyphenyl)Oxazole is a solid compound . The SMILES string for this compound is O=C(OC)C1=C(C2=CC=C(OC)C=C2)ON=C1
.
Scientific Research Applications
Synthesis of New Chemical Entities
Oxazoles, including 5-(4-methoxyphenyl)Oxazole, are important intermediates for the synthesis of new chemical entities in medicinal chemistry . The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .
Biological and Medicinal Properties
Oxazoles have been extensively studied for their many biological and pharmacological activities . They are of significant importance in medicinal chemistry . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Magnetic Nanocomposites as Catalysts
In the field of organic synthesis, magnetic nanocomposites have been used as catalysts for the synthesis of various derivatives of oxazoles . The most important feature of magnetic nanocatalysts is their simple separation from the reaction mixture using only an external magnet .
Preparation of Benzoxazole Derivatives
The application of Co-doped NiFe2O4 nanocomposite as a magnetically reusable catalyst for the preparation of benzoxazole derivatives via the condensation of o-aminophenol with aromatic aldehydes has been reported .
Drug Discovery
Oxazoles are a part of a large number of drugs and biologically relevant molecules . Their diverse biological activities make them widely used in pharmaceutical chemistry .
Antidiabetic Applications
Oxazole derivatives, including 5-(4-methoxyphenyl)Oxazole, have been found to exhibit antidiabetic activities . For example, aleglitazar, an antidiabetic drug, contains an oxazole moiety .
Antiobesity Applications
Oxazole derivatives have also been found to exhibit antiobesity activities . This makes them potential candidates for the development of new antiobesity drugs .
Antioxidant Applications
Oxazole derivatives have been found to exhibit antioxidant activities . This makes them potential candidates for the development of new antioxidant drugs .
Safety And Hazards
Future Directions
Oxazole-based molecules, including 5-(4-methoxyphenyl)Oxazole, are becoming a significant heterocyclic nucleus in drug discovery due to their structural and chemical diversity . They are frequently employed in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and more . Therefore, the development of robust synthetic methods for the generation of a diverse collection of oxazole molecules is highly desirable to accelerate the drug discovery programme .
properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-11-7-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTDBJIWQKDBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390882 | |
Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)Oxazole | |
CAS RN |
1011-51-4 | |
Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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